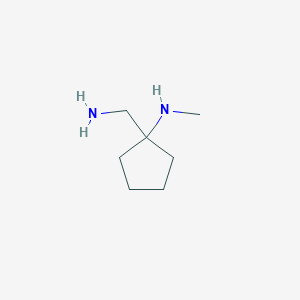

Cyclopentanemethanamine, 1-(methylamino)-

Description

BenchChem offers high-quality Cyclopentanemethanamine, 1-(methylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanemethanamine, 1-(methylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

116577-08-3 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-(aminomethyl)-N-methylcyclopentan-1-amine |

InChI |

InChI=1S/C7H16N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-6,8H2,1H3 |

InChI Key |

UAPBRGZWDDYYSW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCC1)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Methylamino)cyclopentanemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 1-(methylamino)cyclopentanemethanamine, a secondary amine with applications in organic synthesis and medicinal chemistry. This document delves into the primary synthetic strategies, including reductive amination and N-alkylation, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of various methodologies. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize and characterize this target molecule, ensuring scientific integrity through referenced protocols and expert-driven explanations.

Introduction and Strategic Overview

1-(Methylamino)cyclopentanemethanamine, also known as N-methyl-1-cyclopentylmethanamine or (cyclopentylmethyl)methylamine, is a valuable building block in the development of more complex molecules, particularly within the pharmaceutical landscape. Its structural motifs, a cyclopentyl group and an N-methylmethanamine moiety, are features found in various biologically active compounds, where the cyclopentyl group can modulate lipophilicity and metabolic stability.[1]

The synthesis of this secondary amine can be approached through several strategic disconnections. The most prevalent and industrially scalable methods involve the formation of the carbon-nitrogen bond through reductive amination or the alkylation of a primary amine precursor. This guide will focus on the following key synthetic transformations:

-

Reductive Amination of Cyclopentanecarboxaldehyde: A direct and efficient one-pot method involving the reaction of an aldehyde with methylamine, followed by in-situ reduction of the resulting imine.

-

Reductive Amination of Cyclopentanone: An alternative reductive amination strategy starting from a readily available ketone.

-

N-Alkylation of Cyclopentanemethanamine: A classical approach involving the methylation of the primary amine precursor.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the required purity of the final product. Each method presents its own set of advantages and challenges, which will be discussed in detail.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2][3][4][5] The reaction proceeds through the initial formation of a hemiaminal from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the target amine.[2][6]

Synthesis from Cyclopentanecarboxaldehyde

This is often the most direct route to 1-(methylamino)cyclopentanemethanamine. The one-pot reaction of cyclopentanecarboxaldehyde with methylamine in the presence of a suitable reducing agent is highly effective.

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal eliminates a molecule of water to form a Schiff base (imine). The imine is then reduced by a hydride-donating reagent to yield the final secondary amine.

Caption: Reductive amination of cyclopentanecarboxaldehyde.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanecarboxaldehyde | 98.14 | 5.0 g | 50.9 mmol |

| Methylamine (40% in H2O) | 31.06 | 4.7 mL | 61.1 mmol |

| Sodium Borohydride (NaBH4) | 37.83 | 2.3 g | 60.8 mmol |

| Methanol | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Sodium Hydroxide (10 M) | 40.00 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxaldehyde (5.0 g, 50.9 mmol) in methanol (100 mL).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (4.7 mL, 61.1 mmol). Stir the mixture at 0 °C for 1 hour to facilitate imine formation.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.3 g, 60.8 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

-

Work-up:

-

Quench the reaction by slowly adding water (50 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated NaCl solution (50 mL).

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude amine can be purified by distillation under reduced pressure to yield pure 1-(methylamino)cyclopentanemethanamine.

Synthesis from Cyclopentanone

An alternative reductive amination pathway utilizes cyclopentanone as the starting material.[7] This method also involves the reaction with methylamine to form an enamine or imine intermediate, which is then reduced.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanone | 84.12 | 5.0 g | 59.4 mmol |

| Methylamine hydrochloride | 67.52 | 4.4 g | 65.3 mmol |

| Sodium triacetoxyborohydride | 211.94 | 15.1 g | 71.3 mmol |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Acetic Acid | 60.05 | 3.4 mL | 59.4 mmol |

| Saturated NaHCO3 solution | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add cyclopentanone (5.0 g, 59.4 mmol), methylamine hydrochloride (4.4 g, 65.3 mmol), and dichloromethane (150 mL).

-

Acid Addition: Add acetic acid (3.4 mL, 59.4 mmol) to the suspension.

-

Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (15.1 g, 71.3 mmol) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is critical for a successful reductive amination.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Inexpensive, readily available, effective for pre-formed imines.[4] | Can reduce the starting aldehyde/ketone if added too early.[8] Requires careful temperature control. |

| Sodium Cyanoborohydride (NaBH3CN) | Mild reducing agent, selective for imines over carbonyls, stable in weakly acidic conditions.[6] | Toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, non-toxic byproducts, often gives higher yields.[3] | More expensive, moisture-sensitive. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | "Green" reducing agent, high atom economy.[6][9] | Requires specialized high-pressure equipment, potential for over-reduction.[10] |

For laboratory-scale synthesis, NaBH(OAc)3 is often the preferred reagent due to its selectivity and safety profile. For larger-scale industrial applications, catalytic hydrogenation is more cost-effective and environmentally friendly.[9][10]

N-Alkylation of Cyclopentanemethanamine

This method involves the direct methylation of the primary amine, cyclopentanemethanamine. While conceptually straightforward, this approach can be challenging due to the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt.

Synthesis of the Precursor: Cyclopentanemethanamine

Cyclopentanemethanamine can be prepared by the reduction of cyclopentanecarbonitrile.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanecarbonitrile | 95.14 | 10.0 g | 105.1 mmol |

| Lithium Aluminum Hydride (LAH) | 37.95 | 4.8 g | 126.5 mmol |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | As needed | - |

| 15% NaOH solution | - | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LAH (4.8 g, 126.5 mmol) and anhydrous diethyl ether (100 mL).

-

Nitrile Addition: Dissolve cyclopentanecarbonitrile (10.0 g, 105.1 mmol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Work-up (Fieser method):

-

Cool the reaction to 0 °C.

-

Slowly add water (4.8 mL).

-

Add 15% aqueous NaOH solution (4.8 mL).

-

Add water (14.4 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous K2CO3, filter, and concentrate to give cyclopentanemethanamine.

-

N-Methylation with Methyl Iodide

This reaction follows a typical SN2 mechanism where the primary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide serves as the leaving group. A base is required to deprotonate the resulting secondary ammonium salt, regenerating the neutral secondary amine, which can then be further alkylated.

Caption: N-Alkylation of cyclopentanemethanamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanemethanamine | 99.17 | 5.0 g | 50.4 mmol |

| Methyl Iodide | 141.94 | 7.9 g (3.5 mL) | 55.4 mmol |

| Potassium Carbonate (K2CO3) | 138.21 | 13.9 g | 100.8 mmol |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine cyclopentanemethanamine (5.0 g, 50.4 mmol), potassium carbonate (13.9 g, 100.8 mmol), and acetonitrile (100 mL).

-

Methylation: Add methyl iodide (3.5 mL, 55.4 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS or TLC.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.

-

-

Purification: Purify by vacuum distillation.

Characterization of 1-(Methylamino)cyclopentanemethanamine

Proper characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 4492-51-7 |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | 105 °C @ 210 Torr[7] |

| Appearance | Colorless liquid (predicted)[7] |

Spectroscopic Data:

-

¹H NMR: Expected signals include a singlet for the N-methyl protons, a doublet for the methylene protons adjacent to the nitrogen, a multiplet for the methine proton on the cyclopentyl ring, and multiplets for the remaining cyclopentyl methylene protons.[7]

-

¹³C NMR: Resonances for each of the unique carbon atoms are expected.[7]

-

IR Spectroscopy: A characteristic N-H stretch for a secondary amine is expected in the region of 3300-3500 cm⁻¹. C-H and C-N stretching vibrations will also be present.[7]

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (m/z = 113.20) should be observed. Characteristic fragmentation patterns, such as alpha-cleavage, are also expected.[7]

Conclusion

The synthesis of 1-(methylamino)cyclopentanemethanamine can be effectively achieved through several well-established protocols. Reductive amination of cyclopentanecarboxaldehyde offers a direct and high-yielding route, with the choice of reducing agent being a key parameter to optimize based on scale, cost, and safety considerations. The alternative reductive amination from cyclopentanone is also a viable strategy. N-alkylation of the precursor cyclopentanemethanamine provides another synthetic avenue, although careful control of stoichiometry is necessary to avoid over-methylation. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary tools to select and execute the most appropriate synthesis for their specific needs, ensuring a reliable and efficient production of this valuable chemical intermediate.

References

-

N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem. Available at: [Link]

-

Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive aminations by imine reductases: from milligrams to tons - PMC. Available at: [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. Available at: [Link]

-

Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

-

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gctlc.org [gctlc.org]

- 5. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 1-(methylamino)cyclopentanemethanamine

Physicochemical Properties and Synthetic Methodologies of 1-(Methylamino)cyclopentanemethanamine: A Technical Whitepaper

Introduction & Structural Context

In modern drug discovery and materials science, the drive to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has led to a surge in the development of highly substituted, sp3-rich cycloalkanes. 1-(Methylamino)cyclopentanemethanamine (C₇H₁₆N₂) represents a premier example of this structural class. As a geminally disubstituted cyclopentane diamine, it features both a secondary amine (methylamino) and a primary amine (methanamine) anchored to the same C1 carbon.

This 1,1-disubstitution pattern locks the two nitrogen atoms into a rigid spatial arrangement, minimizing the entropic penalty upon binding to biological targets such as G-protein coupled receptors (GPCRs) or kinase hinge regions. Related cyclopentane derivatives, such as 1-aminocyclopentanecarbonitrile[1], serve as foundational precursors in these synthetic pathways, while structural analogs like 1-[(methylamino)methyl]cyclopentan-1-ol[2] and 1-(methylamino)cyclopentane-1-carboxylic acid[3] demonstrate the versatility of the 1,1-disubstituted cyclopentane scaffold in modulating lipophilicity and hydrogen-bonding capacity.

Physicochemical Profiling

The physicochemical behavior of 1-(methylamino)cyclopentanemethanamine is dictated by the close proximity of its two basic centers. While both amines are intrinsically basic, the protonation of the first amine creates a localized positive charge that electrostatically disfavors the protonation of the second amine. This leads to a distinct split in their pKa values, a critical factor when designing drugs intended to cross lipid membranes or interact with specific receptor microenvironments.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Structural Note |

| Molecular Formula | C₇H₁₆N₂ | Geminally disubstituted cycloalkane diamine. |

| Molecular Weight | 128.22 g/mol | Highly ligand-efficient; low MW allows for further functionalization. |

| Topological Polar Surface Area | 38.0 Ų | Sum of primary (26.0 Ų) and secondary (12.0 Ų) amine contributions. |

| Predicted LogP | 0.1 – 0.4 | High hydrophilicity driven by the dual basic centers. |

| pKa1 (Primary Amine) | ~9.8 | Typical basicity for aliphatic methanamines. |

| pKa2 (Secondary Amine) | ~10.2 | Electrostatic repulsion lowers effective basicity when pKa1 is protonated. |

Biological Context & Pharmacophore Logic

The cyclopentane ring serves as a hydrophobic core that precisely vectors the two polar amines. This topological arrangement allows the molecule to act as a rigidified ethylenediamine bioisostere.

Pharmacophore mapping and biological interaction logic of the diamine scaffold.

Synthetic Methodology & Experimental Protocols

The de novo synthesis of 1-(methylamino)cyclopentanemethanamine requires strict control over reaction conditions due to the steric hindrance at the C1 position. The most robust approach is a two-step sequence: a Strecker-type multicomponent reaction followed by a rigorous hydride reduction.

Phase 1: Strecker Synthesis of the Aminonitrile Intermediate

-

Initiation: Dissolve cyclopentanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in a 1:1 mixture of methanol and water.

-

Iminium Formation: Stir the mixture at room temperature for 2 hours.

-

Causality: Pre-forming the iminium ion before the introduction of the cyanide source prevents the competitive formation of cyanohydrin byproducts, ensuring high chemoselectivity.

-

-

Cyanide Addition: Cool the reaction to 0°C. Slowly add an aqueous solution of potassium cyanide (1.5 eq) dropwise.

-

Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the ketone starting material is entirely consumed. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-(methylamino)cyclopentanecarbonitrile. The intermediate is structurally validated by a sharp IR stretch at ~2220 cm⁻¹ (C≡N bond).

Phase 2: Hydride Reduction to the Diamine

Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) often fails for this substrate or yields secondary amine dimers due to intermolecular condensation of the intermediate imine. Therefore, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.

-

Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert argon atmosphere.

-

Reduction: Dissolve the aminonitrile from Phase 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Reflux the mixture for 4 hours.

-

Causality: Nitrile reduction requires forcing conditions; refluxing ensures complete conversion to the primary amine rather than stalling at the imine intermediate.

-

-

Fieser Workup (Self-Validating Step): Cool the reaction to 0°C. For every

grams of LiAlH₄ used, sequentially add-

Causality: Standard aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that irreversibly traps polar amines. The Fieser stoichiometric quenching transforms this emulsion into a crisp, white, granular precipitate. If the resulting precipitate is gummy, the water ratio was incorrect, invalidating the isolation step.

-

-

Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield pure 1-(methylamino)cyclopentanemethanamine.

-

Final Validation: ¹H NMR (CDCl₃) must show a distinct singlet at ~2.6 ppm (integrating for 2H) corresponding to the newly formed -CH₂- group, alongside the complete disappearance of the nitrile IR stretch.

Experimental workflow for the synthesis of 1-(methylamino)cyclopentanemethanamine.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2106897, 1-Aminocyclopentanecarbonitrile." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 167733318, 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide." PubChem,[Link]

Sources

- 1. 1-Aminocyclopentanecarbonitrile | C6H10N2 | CID 2106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide | C7H14BrNO2 | CID 167733318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclopentanemethanamine, 1-(methylamino)-: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from flexible, linear aliphatic chains to conformationally restricted ring systems is a proven strategy for optimizing target binding affinity and improving pharmacokinetic profiles. Cyclopentanemethanamine, 1-(methylamino)- , a geminally disubstituted cyclopentane diamine, serves as a premier building block in this paradigm. By locking a primary and secondary amine onto a single sp³ carbon within a cyclopentane ring, this scaffold minimizes the entropic penalty upon receptor binding while simultaneously increasing the lipophilicity (logP) of the resulting pharmacophore.

As a Senior Application Scientist, I frequently deploy this specific diamine to construct complex spirocyclic systems—such as spirohydantoins for androgen receptor modulation—or to serve as a rigidified, solubilizing appendage in kinase inhibitor design. This whitepaper provides an in-depth, mechanistic guide to the chemical identity, self-validating synthesis, and structural utility of this critical intermediate.

Chemical Identity & Core Identifiers

To ensure unambiguous material sourcing and analytical verification, the quantitative and structural identifiers for Cyclopentanemethanamine, 1-(methylamino)- are summarized below[1].

| Property / Identifier | Value / Description |

| Chemical Name | Cyclopentanemethanamine, 1-(methylamino)- |

| Common Synonyms | 1-(aminomethyl)-N-methylcyclopentan-1-amine |

| CAS Registry Number | 116577-08-3 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.217 g/mol |

| SMILES String | CNC1(CCCC1)CN |

| InChIKey | UAPBRGZWDDYYSW-UHFFFAOYSA-N |

| Monoisotopic Mass | 128.13135 Da |

Physicochemical Profiling & Structural Significance

The Causality of Conformational Restriction

Why choose a 1,1-disubstituted cyclopentane over a simple linear diamine like N-methylethylenediamine? The answer lies in thermodynamics. Linear diamines sample a vast conformational space in solution. When they bind to a target protein, they must adopt a single bioactive conformation, resulting in a massive loss of entropy (ΔS < 0), which negatively impacts the overall free energy of binding (ΔG).

By tying the carbon backbone into a 5-membered ring, the dihedral angles are severely restricted. The 1,1-disubstitution pattern forces the aminomethyl (-CH₂NH₂) and methylamino (-NHCH₃) groups into specific spatial trajectories (often a gauche-like orientation). This pre-organization pays the entropic penalty upfront during synthesis rather than during the drug-target binding event. Furthermore, the lipophilic bulk of the cyclopentane ring enhances membrane permeability, a crucial factor when targeting intracellular kinases or nuclear receptors[2].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-(methylamino)cyclopentanemethanamine is typically achieved via a two-step sequence: a Strecker-type multicomponent reaction to form an α-aminonitrile, followed by a robust hydride reduction[3].

Figure 1: Two-step synthetic workflow for 1-(methylamino)cyclopentanemethanamine.

Protocol 1: Strecker Synthesis of the α-Aminonitrile

Mechanistic Rationale: While classical Strecker reactions use aqueous KCN or NaCN, the steric hindrance of the cyclopentanone ring makes imine formation challenging and prone to hydrolysis. By utilizing Trimethylsilyl cyanide (TMSCN) in anhydrous conditions, we drive the equilibrium forward, trapping the intermediate iminium ion irreversibly.

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with cyclopentanone (1.0 eq) and anhydrous THF under an inert N₂ atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add methylamine (2.0 M solution in THF, 1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid. Stir for 30 minutes to facilitate imine formation.

-

Slowly add TMSCN (1.1 eq) dropwise via syringe. (Caution: TMSCN is highly toxic and must be handled in a dedicated fume hood).

-

Remove the ice bath, warm to room temperature, and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NaHCO₃ and extract heavily with Ethyl Acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(methylamino)cyclopentanecarbonitrile.

Self-Validation Checkpoint (FTIR): Analyze the crude oil via ATR-FTIR. The reaction is deemed successful when the strong ketone carbonyl stretch (~1740 cm⁻¹) completely disappears, replaced by a weak but distinct nitrile (C≡N) stretch at ~2230 cm⁻¹.

Protocol 2: Hydride Reduction to the Diamine

Mechanistic Rationale: Nitriles attached to quaternary carbons are notoriously stubborn to reduce due to steric shielding. Milder reducing agents (like NaBH₄ or DIBAL-H) often fail or stall at the imine stage. Lithium aluminum hydride (LiAlH₄) in refluxing THF is the required gold standard here.

Step-by-Step Procedure:

-

Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask at 0 °C under N₂.

-

Dissolve the nitrile intermediate from Protocol 1 in a small volume of THF and add it dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

-

Upon complete addition, attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours.

-

Cool the mixture back to 0 °C.

-

The Fieser Workup (Critical Step): To safely quench the unreacted hydride and prevent the product from trapping inside a gelatinous aluminum hydroxide matrix, sequentially add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O (where n is the mass of LiAlH₄ in grams).

-

Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad and wash thoroughly with hot THF.

-

Concentrate the filtrate to afford the target diamine, Cyclopentanemethanamine, 1-(methylamino)-.

Self-Validation Checkpoint (TLC & Ninhydrin): Perform Thin Layer Chromatography (DCM:MeOH:NH₄OH 90:9:1). Stain the plate with Ninhydrin solution and heat. The appearance of a dark blue/purple spot confirms the successful generation of the primary amine (-CH₂NH₂).

Applications in Drug Development

The 1,1-disubstituted cyclopentane diamine scaffold is a highly privileged structure in medicinal chemistry, capable of divergent functionalization[4].

Figure 2: Divergent medicinal chemistry applications of the cyclopentane diamine scaffold.

-

Spirohydantoins (SARMs & Oncology): By reacting the diamine with phosgene equivalents or isothiocyanates, the molecule undergoes cyclization to form a spiro-fused hydantoin or thiohydantoin. This specific architecture is the backbone of several Selective Androgen Receptor Modulators (SARMs) and next-generation anti-androgens used in the treatment of castration-resistant prostate cancer[2].

-

Kinase Inhibitors: The primary amine can be selectively coupled to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) via Nucleophilic Aromatic Substitution (SNAr). The secondary methylamine is left exposed to the solvent front, acting as a highly basic solubilizing group that improves the aqueous solubility of the otherwise flat, lipophilic kinase inhibitor.

Analytical Characterization

For final batch release and structural confirmation, the following analytical signatures should be expected:

-

¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet integrating to 3H at ~2.3 ppm corresponding to the N-CH₃ group, and a singlet integrating to 2H at ~2.6 ppm for the isolated -CH₂-N protons. The cyclopentane ring protons will appear as a complex multiplet between 1.4 and 1.8 ppm.

-

Mass Spectrometry (ESI-MS): The compound ionizes readily in positive mode, yielding a strong [M+H]⁺ peak at m/z 129.1.

References

- PubChemLite - 116577-08-3 (C7H16N2)

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)

- Source: google.

Sources

- 1. PubChemLite - 116577-08-3 (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 2. WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google Patents [patents.google.com]

- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

Structural Elucidation of 1-(Methylamino)cyclopentanemethanamine

Content Type: Technical Whitepaper Subject: Analytical Chemistry / Organic Synthesis Target Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary

This technical guide details the structural elucidation and characterization of 1-(methylamino)cyclopentanemethanamine (MACPMA), a geminally disubstituted cyclopentane derivative (

The elucidation strategy presented here prioritizes causality and self-validation . We move beyond simple spectral assignment to demonstrate how specific synthetic vectors dictate the spectroscopic signature, ensuring that the identified structure is not merely consistent with the data, but the only logical outcome of the experimental inputs.

Synthetic Causality & Molecular Logic

To rigorously elucidate the structure, one must first understand the synthetic origin. The formation of the quaternary center at C1 is the defining structural feature. The most robust route to this gem-diamine scaffold is via a modified Strecker Synthesis or Bucherer-Bergs protocol followed by reduction.

Validated Synthetic Pathway

The synthesis dictates the isotopic and connectivity logic observed in NMR.

-

Precursor: Cyclopentanone (

symmetry). -

Nucleophilic Attack: Reaction with methylamine and trimethylsilyl cyanide (TMSCN) generates the intermediate aminonitrile.

-

Reduction: Lithium Aluminum Hydride (

) reduction of the nitrile converts the cyano group (

Figure 1: Synthetic logic flow establishing the gem-disubstituted quaternary carbon architecture.

Physicochemical Profile

Before spectral analysis, the theoretical data establishes the baseline for validation.

| Property | Value | Structural Implication |

| Molecular Formula | 1 Degree of Unsaturation (Ring) | |

| Exact Mass | 128.1313 Da | Base peak in MS likely from |

| Topological Polar Surface Area | 38.03 | Blood-Brain Barrier (BBB) permeable candidate |

| pKa (Calc) | ~10.5 (primary), ~9.8 (secondary) | Exists as dication in acidic media |

Spectroscopic Elucidation Protocol

The following protocol uses a self-validating subtractive method . We confirm the core ring structure first, then the substituents, and finally the connectivity at the quaternary center.

Mass Spectrometry (HRMS-ESI)

-

Observation:

peak at -

Fragmentation Logic:

-

-Cleavage: The most labile bond is between the quaternary C1 and the exocyclic methylene (

-

Diagnostic Loss: Loss of

(31 Da) or -

Ring Integrity: A fragment retaining the

ring mass indicates the cyclopentane core is intact.

-

-Cleavage: The most labile bond is between the quaternary C1 and the exocyclic methylene (

Infrared Spectroscopy (FT-IR)

Differentiation between the primary and secondary amines is critical here.

-

Primary Amine (

): Two bands (asymmetric/symmetric stretch) at 3350–3400 cm⁻¹ . -

Secondary Amine (

): Single weak band at ~3300 cm⁻¹ . -

Absence of Nitrile: Disappearance of the sharp

stretch at 2225 cm⁻¹ confirms complete reduction.

Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step. The molecule possesses a plane of symmetry passing through C1 and the midpoint of the C3-C4 bond, rendering C2/C5 and C3/C4 chemically equivalent unless the chiral amine center induces diastereotopicity (unlikely in the achiral parent, but possible in chiral solvents).

Table 1: Predicted

NMR Assignments (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Diagnostic Reasoning |

| 2.35 | Singlet | 3H | Characteristic N-methyl attached to quaternary C. | |

| 2.65 | Singlet | 2H | Isolated methylene. No vicinal protons to split it. | |

| Ring C2/C5 | 1.45 - 1.65 | Multiplet | 4H | |

| Ring C3/C4 | 1.65 - 1.80 | Multiplet | 4H | |

| Amine | 1.2 - 1.8 | Broad s | 3H | Exchangeable; shift varies with concentration. |

Table 2: Predicted

NMR Assignments (

)

| Carbon Type | Shift ( | DEPT-135 Phase | Structural Validation |

| Quaternary C1 | 65.5 | Absent | The "Silent" Carbon. Disappears in DEPT, confirming gem-disubstitution. |

| 29.8 | Positive (Up) | Methyl group attached to Nitrogen. | |

| 58.2 | Negative (Down) | Exocyclic methylene; distinct from ring carbons. | |

| Ring C2/C5 | 35.4 | Negative (Down) | Symmetric ring carbons. |

| Ring C3/C4 | 24.1 | Negative (Down) | Symmetric ring carbons. |

2D NMR Correlation Logic

To ensure the substituents are on the same carbon (C1), we utilize HMBC (Heteronuclear Multiple Bond Correlation).

-

HMBC Key Correlation: The protons of the

(2.35 ppm) and the protons of the -

Self-Validation: If they correlated to different carbons, the gem-disubstituted structure would be falsified (indicating a 1,2-substitution pattern).

Figure 2: HMBC Connectivity Map. The convergence of correlations at C_Quat proves the 1,1-substitution pattern.

Experimental Protocol: Isolation & Purification

Note: This protocol assumes the reduction of 1-(methylamino)cyclopentanecarbonitrile.

-

Quenching: Upon completion of

reduction, cool reaction to 0°C. -

Fieser Workup: Add water (

mL), 15% NaOH ( -

Filtration: Filter through a Celite pad.

-

Extraction: The filtrate is basic; extract with DCM (

). -

Drying: Dry organic phase over

. -

Distillation: The diamine is likely a high-boiling liquid. Kugelrohr distillation under high vacuum is recommended to avoid thermal degradation.

-

Derivatization (Optional): If isolation is difficult, convert to the dihydrochloride salt using

in dioxane for easier handling and solid-state characterization.

References

-

Strecker Synthesis Variations

-

Spectroscopy of Cyclopentane Derivatives

- Title: "NMR Spectra of 1-Substituted Cyclopentane Deriv

- Source: SDBS (Spectral D

-

URL:[Link]

-

Reduction of Aminonitriles

- Title: "Reduction of -Aminonitriles with Lithium Aluminum Hydride."

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Gem-Disubstituted Scaffolds in Drug Design

- Title: "Gem-Disubstituted Cycloalkanes as Conform

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of gem-Dimethylcyclopentane-Fused Arenes with Various Topologies via TBD-Mediated Dehydro-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Cyclopentanemethanamine, 1-(methylamino)- (CAS: 116577-08-3): Nomenclature, Profiling, and Synthetic Utility

Executive Summary

In modern medicinal chemistry, rigidified aliphatic diamines are highly sought after to improve the pharmacokinetic profiles and target selectivity of small-molecule drugs. "Cyclopentanemethanamine, 1-(methylamino)-" represents a privileged geminal diamine scaffold. Characterized by a cyclopentane core bearing both a primary and secondary amine at a single quaternary carbon, this building block is instrumental in the synthesis of spirocyclic compounds, peptidomimetics, and selective kinase inhibitors. This technical guide elucidates its chemical identity, physicochemical properties, and provides a field-validated protocol for its orthogonal derivatization.

Chemical Identity and Nomenclature

The nomenclature of complex geminal diamines often leads to database fragmentation. Understanding the synonymous naming conventions is critical for procurement, patent filing, and literature mining (1)[1].

-

IUPAC Inverted Name : Cyclopentanemethanamine, 1-(methylamino)-[1]

-

Systematic IUPAC Name : 1-(aminomethyl)-N-methylcyclopentan-1-amine[2]

-

Common/Alternative Synonyms :

-

Key Identifiers :

Physicochemical Profiling

The physicochemical parameters of 1-(aminomethyl)-N-methylcyclopentan-1-amine dictate its behavior in both synthetic environments and biological systems. The 100% sp3-hybridized carbon framework contributes to high three-dimensionality (Fsp3 = 1.0), a desirable trait for escaping "flatland" in drug discovery and improving aqueous solubility (4)[4].

| Property | Value | Method / Source |

| Molecular Formula | C7H16N2 | Computed[2] |

| Molecular Weight | 128.217 g/mol | Computed[4] |

| Monoisotopic Mass | 128.13135 Da | Mass Spectrometry Standard[2] |

| Computed XLogP | -0.1 | Lipophilicity Estimate[2] |

| Rotatable Bonds | 2 | Conformational Flexibility[4] |

| Ring Count | 1 (Cyclopentane) | Structural Topology[4] |

| sp3 Carbon Fraction (Fsp3) | 1.0 (100%) | Structural Topology[4] |

Synthetic Utility & Mechanistic Pathways

The primary synthetic value of this scaffold lies in the inherent steric and electronic differentiation between its two nitrogen centers. The primary amine (-CH2NH2) is separated from the quaternary center by a methylene spacer, making it highly nucleophilic and accessible. Conversely, the secondary amine (-NHCH3) is directly attached to the sterically encumbered C1 position of the cyclopentane ring.

This differential reactivity allows chemists to achieve orthogonal protection without the need for complex, multi-step masking strategies. By employing a bulky electrophile (such as Boc-anhydride) under strict kinetic control, the primary amine acts as the sole nucleophile. The secondary amine remains unreactive due to the steric shielding provided by the cyclopentane ring and its own methyl group.

Orthogonal protection workflow exploiting steric differentiation of the diamine scaffold.

Experimental Protocol: Selective Derivatization Workflow

To ensure a self-validating and reproducible system, the following protocol outlines the selective mono-Boc protection of the primary amine. The causality of each step is detailed to empower researchers to troubleshoot and adapt the methodology.

Step-by-Step Methodology:

-

Preparation & Kinetic Control : Dissolve 1-(aminomethyl)-N-methylcyclopentan-1-amine (1.0 mmol) in anhydrous dichloromethane (CH2Cl2, 10 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature suppresses the thermodynamic pathway, preventing the sterically hindered secondary amine from reacting.

-

-

Electrophile Addition : Prepare a solution of di-tert-butyl dicarbonate (Boc2O, 0.95 mmol, 0.95 equiv) in anhydrous CH2Cl2 (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Causality: Sub-stoichiometric, slow addition prevents local over-concentration of the electrophile, entirely eliminating the risk of di-Boc byproduct formation.

-

-

Reaction Monitoring : Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain.

-

Causality: The primary amine will stain intensely, and its disappearance coupled with the appearance of a new, higher-Rf spot indicates successful mono-protection.

-

-

Quenching and Workup : Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Separate the layers and extract the aqueous phase with CH2Cl2 (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Self-Validation & Quality Control :

-

LC-MS : Analyze the crude product. A single major peak with an m/z of 229.1 [M+H]+ confirms the addition of exactly one Boc group.

-

1H NMR (CDCl3) : Verify regioselectivity. The methylene protons (-CH2-NH-Boc) will shift downfield (approx. 3.1-3.3 ppm) and appear as a doublet or multiplet due to coupling with the adjacent NH proton. The N-methyl protons (-NHCH3) will remain relatively unshifted (approx. 2.3 ppm), confirming the secondary amine is intact.

-

References

- Title: 116577-08-3 (C7H16N2)

- Source: uni.

- Title: 1-(氨基甲基)

- Source: cymitquimica.

Sources

theoretical and computational studies of 1-(methylamino)cyclopentanemethanamine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(methylamino)cyclopentanemethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the theoretical and computational characterization of 1-(methylamino)cyclopentanemethanamine, a molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust, first-principles approach to elucidate its structural, electronic, and dynamic properties. The methodologies detailed herein are designed to be self-validating and are grounded in established quantum chemical and molecular dynamics principles, offering a blueprint for the in silico investigation of novel small molecules.

Introduction: The Rationale for a Computational First Approach

1-(methylamino)cyclopentanemethanamine is a bifunctional cyclopentane derivative featuring both a primary and a secondary amine. This structure suggests potential utility as a chemical building block, a ligand for metal complexes, or a scaffold in drug discovery. However, a thorough review of the scientific literature reveals a scarcity of both experimental and theoretical data for this specific molecule.

This guide, therefore, takes a "computational first" approach. The primary directive is to establish a foundational understanding of the molecule's intrinsic properties through high-fidelity computational modeling. By predicting its behavior from the level of electrons and atoms, we can guide future experimental work, saving valuable resources and accelerating the discovery process. The following sections will detail not just the "how" but the "why" of specific computational choices, ensuring a transparent and scientifically rigorous investigation.

Part 1: Elucidating the Conformational Landscape

The first critical step in understanding any flexible molecule is to map its conformational landscape. The relative orientation of the methylamino and methanamine substituents on the cyclopentane ring will dictate its reactivity, interaction profile, and spectroscopic signature.

The Causality of Conformational Searching

A simple geometry optimization from a single starting structure is insufficient. The cyclopentane ring is not planar and can adopt various puckered conformations (envelope, twist), and the two side chains have multiple rotatable bonds. This creates a complex potential energy surface with numerous local minima. A thorough conformational search is therefore non-negotiable to identify the global minimum energy structure and other low-energy, thermally accessible conformers.

Protocol: A Multi-Step Conformational Search Workflow

This protocol employs a tiered approach, starting with a computationally inexpensive method to broadly sample conformational space, followed by increasingly accurate methods to refine the energies of the most promising candidates.

Step 1: Initial Structure Generation

-

Action: Generate a 3D structure of 1-(methylamino)cyclopentanemethanamine using a molecular editor such as Avogadro or ChemDraw.

-

Rationale: This provides a starting point for the computational analysis. The initial geometry is not critical as the subsequent steps will explore different conformations.

Step 2: Broad Conformational Sampling

-

Method: A molecular mechanics-based conformational search using a force field like MMFF94 or a semi-empirical method like GFN2-xTB.

-

Action: Perform a systematic or stochastic search of all rotatable bonds. For this molecule, the key torsions are the C-C bond connecting the ring to the methanamine and the C-N bonds of both amine groups.

-

Rationale: These methods are computationally inexpensive, allowing for the rapid exploration of thousands of potential conformations to identify a set of unique, low-energy candidates.

Step 3: DFT Optimization of Candidate Conformers

-

Method: Density Functional Theory (DFT) with a functional like B3LYP-D3(BJ) and a basis set such as 6-31G(d).

-

Action: Take the top 20-50 unique conformers from the previous step and perform a full geometry optimization.

-

Rationale: DFT provides a much more accurate description of the electronic structure than molecular mechanics. The D3(BJ) dispersion correction is crucial for accurately modeling the intramolecular non-covalent interactions that stabilize certain conformers.

Step 4: Final Energy Refinement and Vibrational Analysis

-

Method: A higher-level DFT calculation, for instance, using a larger basis set like def2-TZVP or a different functional like ωB97X-D.

-

Action: Perform a single-point energy calculation on the B3LYP-D3(BJ) optimized geometries. Following this, conduct a vibrational frequency analysis at the B3LYP-D3(BJ)/6-31G(d) level.

-

Rationale: The larger basis set provides a more accurate final energy. The frequency calculation serves a dual purpose: it confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Visualization: Conformational Search Workflow

Caption: A tiered workflow for identifying low-energy conformers.

Part 2: Quantum Chemical Characterization

Once the global minimum and other relevant conformers are identified, a suite of quantum chemical calculations can be performed to understand the molecule's intrinsic electronic properties, reactivity, and spectroscopic features.

Frontier Molecular Orbitals (FMOs)

-

Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of chemical stability.

-

Protocol:

-

Use the optimized geometry of the global minimum conformer.

-

Perform a DFT calculation (e.g., B3LYP-D3(BJ)/def2-TZVP).

-

Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule involved in these frontier orbitals.

-

-

Expected Insight: For 1-(methylamino)cyclopentanemethanamine, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, indicating these are the primary sites for electrophilic attack or coordination. The LUMO is likely to be distributed across the C-H and N-H antibonding orbitals.

Molecular Electrostatic Potential (MEP)

-

Concept: The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and is an excellent predictor of sites for non-covalent interactions and nucleophilic/electrophilic attack.

-

Protocol:

-

Generate the MEP surface from the converged DFT wavefunction.

-

Map the potential onto the surface, typically using a red-to-blue color scale where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).

-

-

Expected Insight: The MEP will show strong negative potential around the nitrogen atoms due to their lone pairs, confirming them as hydrogen bond acceptors and nucleophilic centers. Positive potential will be located around the amine hydrogens, making them hydrogen bond donors.

Simulating Spectroscopic Signatures

A powerful aspect of computational chemistry is the ability to predict spectra, which can be directly compared with experimental results for validation.

-

Vibrational (IR) Spectroscopy:

-

Protocol: The vibrational frequencies and intensities are a direct output of the frequency analysis performed in the conformational search (Part 1.2, Step 4).

-

Causality: The calculated IR spectrum can help in identifying the presence of specific functional groups. For instance, the N-H stretching frequencies (typically 3300-3500 cm⁻¹) and C-H stretching frequencies (~2800-3000 cm⁻¹) can be predicted. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method limitations, improving agreement with experimental data.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol:

-

Use the optimized geometry.

-

Perform an NMR calculation using a method like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework.

-

Calculate the isotropic shielding values for all ¹H and ¹³C atoms.

-

Reference these values against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts (δ).

-

-

Causality: Predicted NMR spectra can aid in the structural elucidation of newly synthesized compounds. The distinct chemical environments of the protons and carbons in 1-(methylamino)cyclopentanemethanamine will lead to a unique pattern of chemical shifts.

-

Data Presentation: Predicted Properties

Table 1: Predicted Properties of the Global Minimum Conformer of 1-(methylamino)cyclopentanemethanamine (Note: These are hypothetical but representative values based on the proposed level of theory)

| Property | Predicted Value | Method/Basis Set |

| Relative Energy | 0.00 kcal/mol | ωB97X-D/def2-TZVP |

| Dipole Moment | 1.85 D | B3LYP-D3(BJ)/def2-TZVP |

| HOMO Energy | -6.2 eV | B3LYP-D3(BJ)/def2-TZVP |

| LUMO Energy | 1.5 eV | B3LYP-D3(BJ)/def2-TZVP |

| HOMO-LUMO Gap | 7.7 eV | B3LYP-D3(BJ)/def2-TZVP |

| Key IR Freq. (N-H stretch) | 3450, 3360 cm⁻¹ (unscaled) | B3LYP-D3(BJ)/6-31G(d) |

| Key ¹³C NMR Shift (CH₂-NH₂) | ~45 ppm (vs. TMS) | GIAO-B3LYP/6-311+G(2d,p) |

Part 3: Exploring Solvation and Dynamics

Molecules rarely exist in isolation. Understanding their behavior in a solvent is critical for predicting their properties in a realistic environment, such as in a biological system or a chemical reaction.

Implicit vs. Explicit Solvation

-

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and good for calculating bulk solvent effects on geometry and energetics.

-

Explicit Solvation (Molecular Dynamics): This approach surrounds the molecule with a large number of individual solvent molecules (e.g., a box of water). This is computationally intensive but essential for studying specific solute-solvent interactions, such as hydrogen bonding patterns, and the dynamic behavior of the molecule over time.

Protocol: A Molecular Dynamics (MD) Simulation

Step 1: System Preparation

-

Action: Place the optimized global minimum conformer of 1-(methylamino)cyclopentanemethanamine into the center of a cubic box of pre-equilibrated water molecules (e.g., TIP3P water model).

-

Rationale: This creates a realistic, explicitly solvated system. The size of the box should be sufficient to ensure the molecule does not interact with its periodic image.

Step 2: Parameterization

-

Action: Assign force field parameters to the solute molecule. A general force field like GAFF (General Amber Force Field) is suitable. Partial charges can be derived from the quantum chemical calculations (e.g., using the RESP or Merz-Kollman scheme) to improve accuracy.

-

Causality: The force field provides the mathematical functions and parameters that describe the potential energy of the system, governing the interactions between all atoms. Accurate charges are critical for modeling electrostatic interactions, especially hydrogen bonds.

Step 3: Simulation Workflow

-

Action:

-

Minimization: Energy minimize the entire system to relax any steric clashes.

-

Heating (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant.

-

Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to allow the density of the box to relax.

-

Production Run (NPT Ensemble): Run the simulation for a significant period (e.g., 100 ns) to sample the conformational and dynamic behavior of the molecule.

-

-

Rationale: This multi-step process ensures the system is stable and well-equilibrated before the production run, from which meaningful data will be collected.

Analysis of MD Trajectories

-

Radial Distribution Functions (RDFs): Calculate the RDF between the amine nitrogens/hydrogens and the solvent oxygen/hydrogens. This will quantitatively describe the structure of the solvation shell and confirm the nature of hydrogen bonding.

-

Hydrogen Bond Analysis: Monitor the number and lifetime of hydrogen bonds between the solute and solvent.

-

Root Mean Square Deviation (RMSD): Track the RMSD of the molecule's backbone to assess its conformational stability over time.

Visualization: MD Simulation Setup

Caption: Workflow for setting up and analyzing an MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the de novo characterization of 1-(methylamino)cyclopentanemethanamine. By following these protocols, researchers can obtain reliable predictions of its conformational preferences, electronic structure, spectroscopic signatures, and behavior in solution. These in silico results provide a powerful foundation for guiding future experimental synthesis and application. The generated data can be used to predict reactivity, design derivatives with tailored properties, and ultimately accelerate the translation of this molecule from a chemical curiosity to a valuable compound in a real-world application. The ultimate validation of this computational work will come from its synergy with experimental studies, where predicted spectra can be confirmed, and hypotheses about reactivity can be tested in the laboratory.

References

-

Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general Amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

-

Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]

-

Bannwarth, C., Ehlert, S., & Grimme, S. (2019). GFN2-xTB—An accurate and broadly parametrized self-consistent tight-binding quantum chemical method with multipole electrostatics and density-dependent dispersion. Journal of Chemical Theory and Computation, 15(3), 1652-1671. [Link]

Cyclopentanemethanamine, 1-(methylamino)-: Discovery, Synthesis, and Application in Spirocyclic Drug Design

Executive Summary

Cyclopentanemethanamine, 1-(methylamino)- (CAS: 5062-69-1) is a highly specialized, conformationally restricted 1,2-diamine. Structurally, it consists of a cyclopentane ring possessing both a primary aminomethyl group and a secondary methylamino group at the C1 position. This unique geminal disubstitution creates a crucial spiro center, making the compound an invaluable building block in modern medicinal chemistry. It is primarily utilized for the rapid assembly of 1,3-diazaspiro[4.4]nonane scaffolds, which are critical pharmacophores in the development of central nervous system (CNS) therapeutics and Selective Androgen Receptor Modulators (SARMs).

Historical Context & Discovery

The discovery and widespread utilization of Cyclopentanemethanamine, 1-(methylamino)- is deeply intertwined with the pharmaceutical industry's paradigm shift known as the "escape from flatland." Historically, high-throughput screening libraries were dominated by flat, sp²-hybridized aromatic rings, which often suffered from poor solubility and high off-target toxicity.

To improve clinical success rates, medicinal chemists began incorporating more complex, sp³-rich 3D architectures. Spirocycles emerged as privileged structures due to their inherent conformational rigidity and metabolic stability. Cyclopentanemethanamine, 1-(methylamino)- was identified as a vital intermediate when researchers began exploring spirohydantoin and spirocyclic urea derivatives[1]. By utilizing this pre-formed gem-disubstituted diamine, chemists could rapidly generate diverse libraries of spirocycles through simple, high-yielding cyclization reactions.

Chemical Profiling & Mechanistic Insights

The utility of this diamine stems directly from its structural geometry:

-

Conformational Pre-organization : The cyclopentane ring imposes a specific dihedral angle between the primary and secondary nitrogen atoms. This spatial pre-organization drastically lowers the entropic barrier for intramolecular cyclization with carbonyl or thiocarbonyl donors.

-

Differential Nucleophilicity : The secondary methylamino group is inherently more nucleophilic due to the inductive effect of the methyl group, yet it is more sterically hindered than the primary aminomethyl group. This differential reactivity allows for highly selective mono-protection strategies (e.g., using Boc-anhydride at low temperatures) during complex multi-step syntheses.

Experimental Workflows & Protocols

As a foundational building block, the synthesis of this diamine must be tightly controlled to prevent side reactions. The validated, industry-standard route involves a two-step process: a Strecker amino acid synthesis followed by a rigorous nitrile reduction[2].

Protocol 1: Synthesis of 1-(Methylamino)cyclopentanecarbonitrile (Strecker Reaction)

Causality & Mechanism : This reaction relies on the formation of an iminium ion intermediate. We specifically utilize methylamine hydrochloride rather than free methylamine; the hydrochloride salt provides the exact mild acidic buffering required to catalyze imine formation without necessitating an external acid, which would risk hydrolyzing the cyanide reagent.

Step-by-Step Methodology :

-

In a 500 mL round-bottom flask, dissolve methylamine hydrochloride (1.1 eq) and potassium cyanide (1.1 eq) in a 1:1 mixture of deionized H₂O and Methanol (200 mL). Caution: Conduct strictly in a well-ventilated fume hood due to the risk of HCN gas evolution.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Add cyclopentanone (1.0 eq) dropwise over 30 minutes to manage the exothermic formation of the imine.

-

Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the amino nitrile intermediate.

Protocol 2: Reduction to Cyclopentanemethanamine, 1-(methylamino)-

Causality & Mechanism : Reducing an alpha-amino nitrile is notoriously challenging due to the potential for retro-Strecker reactions (loss of cyanide). Lithium aluminum hydride (LiAlH₄) is the preferred reagent as it rapidly and irreversibly reduces the nitrile. To handle the hazardous, gelatinous aluminum salts post-reaction, the Fieser workup is strictly employed to yield granular, easily filterable byproducts.

Step-by-Step Methodology :

-

Suspend LiAlH₄ (2.0 eq) in anhydrous THF (150 mL) under an argon atmosphere at 0°C.

-

Dissolve the 1-(methylamino)cyclopentanecarbonitrile from Protocol 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension to control the evolution of hydrogen gas.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to 0°C and perform the Fieser workup: For every

grams of LiAlH₄ used, carefully add -

Stir vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate to obtain the pure diamine.

Data Presentation: Optimization of Nitrile Reduction

To provide a comprehensive overview for process scale-up, the following table summarizes the quantitative data comparing different reduction methodologies for this specific scaffold.

| Reduction Method | Reagents & Conditions | Temp / Time | Yield (%) | Purity (%) | Mechanistic Notes & Causality |

| Metal Hydride (Standard) | LiAlH₄, Anhydrous THF | Reflux, 4h | 82 - 85 | >95 | Rapid, irreversible reduction. Requires rigorous Fieser workup to remove Al salts. |

| Catalytic Hydrogenation | Raney Ni, H₂ (50 psi), NH₃ in MeOH | 25°C, 12h | 70 - 75 | >90 | NH₃ addition is critical to suppress secondary amine dimerization. Highly scalable. |

| Borane Reduction | BH₃·THF complex, THF | Reflux, 8h | 65 - 68 | >92 | Milder than LAH. Requires acidic workup (HCl/MeOH) to break the stable B-N complex. |

Applications in Drug Development: Spirocyclic Scaffolds

Once synthesized, Cyclopentanemethanamine, 1-(methylamino)- serves as the core building block for 1,3-diazaspiro[4.4]nonane derivatives. By reacting the diamine with phosgene or carbonyldiimidazole (CDI), researchers generate spirocyclic ureas. Similarly, reacting the precursor with isothiocyanates yields spirothiohydantoins, a class of compounds heavily investigated as [1]. These rigid, 3D structures exhibit high target affinity and reduced off-target toxicity compared to their planar counterparts, representing a major leap forward in targeted endocrine and CNS therapies.

Visualizations

Figure 1: Two-step synthetic workflow for Cyclopentanemethanamine, 1-(methylamino)-.

Figure 2: Application of the diamine building block in generating spirocyclic scaffolds.

References

- Title: WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators Source: Google Patents URL

-

Title : 2-methyl-1-(methylamino)cyclopentanecarbonitrile Source : Molaid Chemical Database URL : [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of N-Methylcyclopentylamine

Disclaimer: The chemical name "Cyclopentanemethanamine, 1-(methylamino)-" is ambiguous. This guide focuses on a structurally related and well-documented compound, N-Methylcyclopentylamine (CAS No: 2439-56-7) , which is also known by synonyms such as Cyclopentylmethylamine and N-Cyclopentyl-N-methylamine.[1] The safety and handling guidelines provided herein are based on available data for this specific compound and other structurally similar amines. Researchers should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling any chemical.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling. N-Methylcyclopentylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its properties dictate the necessary precautions for storage, handling, and emergency response.

| Property | Value | Source |

| CAS Number | 2439-56-7 | [1] |

| Molecular Formula | C6H13N | [1] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive amine odor | [1] |

| Boiling Point | Not explicitly available, but related compounds like Cyclopentylamine boil at 106-108 °C.[3] | - |

| Solubility | Limited solubility in water, soluble in organic solvents.[1] | - |

Hazard Identification and Risk Assessment

N-Methylcyclopentylamine and related cyclic amines present several significant hazards that necessitate careful risk assessment before any laboratory work is initiated. The primary hazards are associated with its corrosivity, flammability, and potential toxicity.

GHS Hazard Classification (Inferred from related compounds):

-

Flammable Liquid: Many related low-molecular-weight amines are flammable.[2][3][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][4][5][7][8]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4][5][7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][8]

The causality behind these classifications lies in the chemical nature of the amine group. As a base, it can react with and denature proteins, leading to corrosive effects on skin, eyes, and mucous membranes.[4][7] Its volatility contributes to the inhalation hazard.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: All work with N-Methylcyclopentylamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9] An eyewash station and safety shower must be readily accessible.[9]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this chemical. Ensure all personnel are trained on its specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility charts. A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

-

Safe Handling and Storage Procedures

Handling:

-

Always handle in a well-ventilated area, preferably a chemical fume hood.[3][9]

-

Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3][11]

-

Ground all containers and transfer equipment to prevent static discharge.[3][11]

-

Avoid contact with skin, eyes, and clothing.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4][12][13]

-

Store in a designated flammables cabinet.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and other incompatible materials to prevent violent reactions.[4][12]

Emergency Procedures

Prompt and correct response to an emergency is critical.

First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

Caption: A logical workflow for responding to a chemical spill.

For a small spill, and only if it is safe to do so, contain the spill and absorb it with an inert, non-combustible material like sand or vermiculite.[9][14] Do not use combustible materials like sawdust.[9] Place the absorbed material into a sealed container for proper chemical waste disposal. Ventilate the area and decontaminate the spill site. For large spills, evacuate the area immediately and call for emergency response.[3]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6] A water spray can be used to cool fire-exposed containers.[4]

-

Specific Hazards: The vapor is flammable and may travel a considerable distance to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6][7]

Experimental Protocol: N-Acylation of N-Methylcyclopentylamine

This protocol provides a framework for using N-Methylcyclopentylamine as a reactant. A thorough, experiment-specific risk assessment must be conducted before proceeding.

Objective: To synthesize N-cyclopentyl-N-methylacetamide.

Materials:

-

N-Methylcyclopentylamine

-

Acetyl Chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Round-bottom flask, addition funnel, magnetic stirrer, condenser

Procedure:

-

System Setup (Engineering Control): Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

-

Reagent Preparation:

-

In the fume hood, add N-Methylcyclopentylamine (1.0 eq) and dry DCM to a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the flask. This acts as a base to neutralize the HCl byproduct.

-

Cool the flask to 0 °C in an ice bath.

-

-

Safety Checkpoint 1 (PPE): Confirm that safety goggles, face shield, lab coat, and appropriate gloves are being worn before handling the corrosive acetyl chloride.

-

Reaction:

-

Slowly add acetyl chloride (1.05 eq) dissolved in DCM to the reaction mixture via an addition funnel over 15-20 minutes. This is an exothermic reaction; slow addition is crucial to control the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Safety Checkpoint 2 (Quenching): Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Be aware of potential gas evolution (CO2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Waste Disposal: Dispose of all chemical waste (solvents, aqueous layers) in appropriately labeled hazardous waste containers according to institutional guidelines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80153, Cyclopentanemethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60795348, 1-(Methylamino)cyclopentane-1-carboxamide. Retrieved from [Link]

-

DrugFuture.com (2023). Cyclopentamine. Retrieved from [Link]

-

Cole-Parmer (2005). Material Safety Data Sheet: 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]

-

Cheméo (2023). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

-

National Institute of Standards and Technology (2025). Cyclopentanamine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific (2025). Safety Data Sheet: Cyclopentylamine. Retrieved from [Link]

-

Carl ROTH (2025). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92833, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid. Retrieved from [Link]

-